molecular formula C11H16O2 B14524189 7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one CAS No. 62936-83-8

7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one

Cat. No.: B14524189
CAS No.: 62936-83-8
M. Wt: 180.24 g/mol
InChI Key: OXTZZLIERIHZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Propan-2-yl)-3-oxabicyclo[331]non-6-en-9-one is a bicyclic compound with a unique structure that includes an oxygen atom in its bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of a suitable diene with a dienophile in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaH, LDA, aprotic solvents like THF or DCM.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced bicyclic compounds.

    Substitution: Substituted bicyclic derivatives.

Scientific Research Applications

7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.

    Bicyclo[3.3.1]nonane derivatives: Various derivatives with different functional groups and biological activities.

Uniqueness

7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one is unique due to the presence of an oxygen atom in its bicyclic ring system, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other bicyclo[3.3.1]nonane derivatives that may lack this feature.

Properties

CAS No.

62936-83-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

7-propan-2-yl-3-oxabicyclo[3.3.1]non-6-en-9-one

InChI

InChI=1S/C11H16O2/c1-7(2)8-3-9-5-13-6-10(4-8)11(9)12/h3,7,9-10H,4-6H2,1-2H3

InChI Key

OXTZZLIERIHZPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2COCC(C1)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.